molecular formula C16H16Cl2N2O4Pd2-2 B12358156 CID 137891036

CID 137891036

Cat. No.: B12358156
M. Wt: 584.1 g/mol
InChI Key: VFEDHQJMZTYOKI-FIOBSCOQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 137891036, also known as CID-103, is a fully human IgG1 anti-CD38 monoclonal antibody. It is designed to recognize a unique epitope on the CD38 target. This compound has shown promising preclinical efficacy and safety profiles compared to other anti-CD38 monoclonal antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID-103 involves recombinant DNA technology to produce the monoclonal antibody in mammalian cell lines. The process includes the following steps:

    Gene Cloning: The gene encoding the antibody is cloned into an expression vector.

    Transfection: The vector is introduced into mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

    Expression: The cells are cultured under specific conditions to express the antibody.

    Purification: The antibody is purified using techniques like Protein A affinity chromatography.

Industrial Production Methods

Industrial production of CID-103 follows Good Manufacturing Practices (GMP) and involves large-scale bioreactors for cell culture. The production process includes:

    Upstream Processing: Large-scale cell culture in bioreactors.

    Downstream Processing: Purification of the antibody using chromatography and filtration techniques.

    Formulation: The purified antibody is formulated into a stable pharmaceutical product.

Chemical Reactions Analysis

Types of Reactions

CID-103, being a monoclonal antibody, primarily undergoes:

    Binding Reactions: It binds specifically to the CD38 antigen on target cells.

    Immune Reactions: It can induce immune responses such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

Common Reagents and Conditions

    Reagents: CID-103 interacts with CD38 antigens and immune effector cells.

    Conditions: Physiological conditions in the human body, including normal body temperature and pH.

Major Products Formed

The primary product of CID-103 reactions is the formation of immune complexes that lead to the destruction of CD38-expressing cells.

Scientific Research Applications

CID-103 has several scientific research applications, including:

Mechanism of Action

CID-103 exerts its effects by binding to the CD38 antigen on the surface of target cells. This binding triggers immune responses such as ADCC and CDC, leading to the destruction of CD38-expressing cells. The molecular targets involved include CD38 and immune effector cells like natural killer (NK) cells and macrophages .

Comparison with Similar Compounds

Similar Compounds

    Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.

    Isatuximab: An anti-CD38 monoclonal antibody with similar applications in oncology.

Uniqueness

CID-103 is unique due to its fully human IgG1 structure, which reduces the risk of immunogenicity and enhances its safety profile compared to other anti-CD38 antibodies .

Properties

Molecular Formula

C16H16Cl2N2O4Pd2-2

Molecular Weight

584.1 g/mol

InChI

InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/p-2/b2*9-6+;;;;

InChI Key

VFEDHQJMZTYOKI-FIOBSCOQSA-L

Isomeric SMILES

C/C(=N\[O-])/C1=C=C[C](C=C1)O.C/C(=N\[O-])/C1=C=C[C](C=C1)O.Cl.Cl.[Pd].[Pd]

Canonical SMILES

CC(=N[O-])C1=C=C[C](C=C1)O.CC(=N[O-])C1=C=C[C](C=C1)O.Cl.Cl.[Pd].[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.